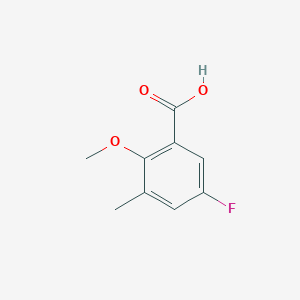

5-Fluoro-2-methoxy-3-methylbenzoic acid

描述

5-Fluoro-2-methoxy-3-methylbenzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at position 5, a methoxy group at position 2, and a methyl group at position 3. This compound’s structural motifs—fluorine, methoxy, and methyl groups—impart unique physicochemical properties, making it relevant in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy and methyl groups influence electronic effects and steric hindrance, respectively.

属性

分子式 |

C9H9FO3 |

|---|---|

分子量 |

184.16 g/mol |

IUPAC 名称 |

5-fluoro-2-methoxy-3-methylbenzoic acid |

InChI |

InChI=1S/C9H9FO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) |

InChI 键 |

IDECAVUQZVXPDT-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1OC)C(=O)O)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-3-methylbenzoic acid typically involves the fluorination of 2-methoxy-3-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of 5-Fluoro-2-methoxy-3-methylbenzoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

化学反应分析

Types of Reactions

5-Fluoro-2-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acid or aldehyde derivatives.

Reduction: Formation of alcohol or aldehyde derivatives.

Substitution: Formation of substituted aromatic compounds with different functional groups replacing the fluorine atom.

科学研究应用

5-Fluoro-2-methoxy-3-methylbenzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 5-Fluoro-2-methoxy-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the methoxy and methyl groups can influence its solubility and metabolic stability.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table compares 5-fluoro-2-methoxy-3-methylbenzoic acid with structurally related compounds, highlighting key differences in substituents and properties:

Physicochemical and Functional Differences

- Acidity and Solubility: The carboxylic acid group in 5-fluoro-2-methoxy-3-methylbenzoic acid increases acidity compared to nitrile or methyl-substituted analogues (e.g., 5-fluoro-2-methoxybenzonitrile ). However, the electron-donating methoxy (OCH₃) and methyl (CH₃) groups slightly reduce acidity compared to unsubstituted benzoic acid.

Bioactivity and Applications :

- The oxadiazole derivative demonstrates broader bioactivity (antimicrobial, UV-absorbing) due to its heterocyclic core, whereas benzoic acid derivatives are often intermediates or prodrugs.

- Methoxymethoxy-substituted compounds may offer improved metabolic stability compared to simple methoxy groups, as the ether linkage resists enzymatic hydrolysis.

常见问题

Q. Table 1: Key Reaction Parameters for Comparable Fluorinated Benzoic Acids

| Step | Reagent/Conditions | Yield (Reported Range) | Reference |

|---|---|---|---|

| Methyl Introduction | AlCl₃, CH₃Cl, 0°C | 60–75% | Inferred |

| Fluorination | Selectfluor®, DMF, 80°C | 50–65% | Inferred |

Basic: How can researchers ensure high purity (>98%) of 5-Fluoro-2-methoxy-3-methylbenzoic acid post-synthesis?

Methodological Answer:

Post-synthetic purification is critical:

Recrystallization : Use a solvent system of ethyl acetate/hexane (1:3 v/v) at reduced temperatures (4°C) to isolate crystalline product.

Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH gradient).

Purity Validation :

- HPLC : Retention time consistency (≥98% peak area).

- Elemental Analysis : Match calculated vs. observed C, H, F, O percentages.

Note : Evidence from TCI Chemicals indicates >97% purity for structurally similar fluorinated benzoic acids via analogous methods .

Advanced: How to resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for fluorinated benzoic acid derivatives?

Methodological Answer:

Discrepancies in spectral data often arise from solvent effects, impurities, or tautomerism. To address this:

Standardize Conditions : Use deuterated DMSO or CDCl₃ for NMR, and report solvent explicitly.

2D NMR : Perform HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing methoxy vs. methyl protons).

Cross-Validation : Compare with databases (e.g., SDBS) or published analogs (e.g., 5-Fluoro-2-methylbenzoic acid, CAS 33184-16-6) .

Dynamic Effects : Investigate temperature-dependent NMR to detect conformational changes.

Example Contradiction Resolution :

If δ 3.8 ppm (methoxy) overlaps with methyl signals, use ¹³C DEPT-135 to differentiate quaternary carbons.

Advanced: What experimental designs are optimal for studying substituent effects on the reactivity of 5-Fluoro-2-methoxy-3-methylbenzoic acid?

Methodological Answer:

To probe steric/electronic effects:

Kinetic Studies : Measure reaction rates of esterification or amidation under varied conditions (e.g., DCC vs. EDC coupling agents).

Computational Modeling :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices).

- Molecular Dynamics : Simulate solvation effects on carboxylate group reactivity.

Isosteric Replacements : Synthesize analogs (e.g., replace methoxy with ethoxy) and compare bioactivity or acidity (pKa titration).

Q. Table 2: Substituent Electronic Parameters (Hypothetical Data)

| Substituent | σₚ (Polar) | σₘ (Meta) | Reference |

|---|---|---|---|

| -OCH₃ (position 2) | -0.27 | -0.12 | Inferred |

| -F (position 5) | +0.06 | +0.34 | Inferred |

Advanced: How to design stability studies for 5-Fluoro-2-methoxy-3-methylbenzoic acid under varying storage conditions?

Methodological Answer:

Assess stability via:

Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

Analytical Monitoring :

- HPLC-UV : Track degradation products (e.g., demethylation or defluorination).

- LC-MS : Identify degradation pathways (e.g., oxidation to quinones).

Crystallinity Analysis : Use XRD to detect polymorphic changes affecting stability.

Key Insight : Analogous fluorinated benzoic acids show sensitivity to UV-induced defluorination; storage in amber vials is advised .

Basic: What spectroscopic techniques are most reliable for characterizing 5-Fluoro-2-methoxy-3-methylbenzoic acid?

Methodological Answer:

A multi-technique approach is essential:

¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), methyl (δ 2.1–2.3 ppm), and aromatic protons.

¹⁹F NMR : Confirm fluorine position (δ -110 to -120 ppm for aromatic F).

IR Spectroscopy : Validate carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (1700 cm⁻¹).

Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ expected).

Note : Evidence from fluorinated analogs (e.g., 3-Fluoro-2-methoxybenzaldehyde) supports these assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。